9-Benzyl-9H-purine (CAS 25491-56-9) is a core heterocyclic building block utilized extensively in medicinal chemistry, nucleoside synthesis, and materials science [1]. By masking the N-9 position with a robust benzyl protecting group, this compound eliminates the N-7/N-9 tautomerism inherent to unsubstituted purines. This structural modification not only dictates the regioselectivity of subsequent C-H functionalizations at the C-6 and C-8 positions but also dramatically alters the physical properties of the scaffold, enhancing its solubility in aprotic organic solvents [2]. For industrial and academic buyers, procuring the pre-benzylated purine streamlines multi-step syntheses of complex purine derivatives, including kinase inhibitors, antimycobacterial agents, and fluorescent probes, by bypassing the often low-yielding and poorly selective initial N-alkylation step [3].
Attempting to substitute 9-Benzyl-9H-purine with generic, unsubstituted 9H-purine introduces severe process inefficiencies. Unprotected purines exist as an equilibrium of N-7 and N-9 tautomers, which leads to mixtures of regioisomers during electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, often requiring laborious chromatographic separation and halving the effective yield [1]. Furthermore, unsubstituted purines form strong intermolecular hydrogen-bonded networks, resulting in high melting points (>210 °C) and poor solubility in standard reaction solvents like dichloromethane or tetrahydrofuran [2]. Substituting with other N-protected analogs, such as 9-THP or 9-trityl purines, can also fail if the downstream sequence involves strong Lewis acids or high-temperature conditions that prematurely cleave these more labile protecting groups [3].
The N-9 benzylation of the purine core disrupts the strong intermolecular N-H···N hydrogen bonding network characteristic of unsubstituted purines. While unsubstituted 9H-purine exhibits a melting point of approximately 214 °C, 9-Benzyl-9H-purine melts at a significantly lower 123–124 °C [1]. This ~90 °C reduction in melting point correlates directly with a massive increase in lipophilicity and solubility in aprotic solvents such as dichloromethane, chloroform, and THF [2]. For process chemists, this means reactions can be run at higher concentrations and lower temperatures without the substrate precipitating, which is a common failure mode for unprotected purines in homogeneous catalysis [3].
| Evidence Dimension | Melting point and H-bond disruption |
| Target Compound Data | 9-Benzyl-9H-purine: MP 123–124 °C, highly soluble in DCM/THF |
| Comparator Or Baseline | Unsubstituted 9H-purine: MP ~214 °C, poor aprotic solubility |
| Quantified Difference | ~90 °C reduction in melting point; enables high-concentration homogeneous catalysis |
| Conditions | Standard laboratory conditions (1 atm); solubility assessed in halogenated and ethereal solvents |
High solubility in aprotic solvents is critical for scaling up transition-metal-catalyzed functionalizations without requiring massive solvent volumes.
Procuring 9-Benzyl-9H-purine provides a locked geometry that is essential for regioselective C-H functionalization. In direct C-H cyanation or Minisci-type alkylations, the presence of the N-9 benzyl group directs the reaction cleanly to the C-6 or C-8 positions, achieving high regioselectivity (>95%) and isolated yields often exceeding 50-70% [1]. In contrast, attempting these same C-H activations on unsubstituted purines typically results in complex mixtures of N-alkylated and C-alkylated products, or complete reaction failure due to catalyst poisoning by the free imidazole N-H [2]. The benzyl group effectively shields the N-9 position while maintaining the electronic activation required for C-H abstraction [3].
| Evidence Dimension | Regioselectivity and yield in C-H functionalization |
| Target Compound Data | 9-Benzyl-9H-purine: >95% regiocontrol at C-6/C-8, 50-70% yields |
| Comparator Or Baseline | Unprotected purines: <50% yield, complex N-/C- mixtures |
| Quantified Difference | Elimination of N-alkylation side reactions; >2x increase in isolated yield of C-functionalized products |
| Conditions | Radical oxidative coupling / Minisci-type C-H functionalization conditions |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers in multi-step syntheses.
The benzyl group on 9-Benzyl-9H-purine offers superior chemical stability compared to alternative protecting groups like tetrahydropyranyl (THP) or trityl. During complex multi-step syntheses involving strong Lewis acids (e.g., BF3·OEt2) or harsh nucleophilic conditions, the N-9 benzyl group remains fully intact, whereas THP groups are prone to premature acidic cleavage and trityl groups can suffer from steric hindrance or acid lability [1]. The benzyl group can be selectively removed later using orthogonal conditions, such as palladium-catalyzed hydrogenolysis (Pd/C, H2) or dissolving metal reduction (Na/NH3), allowing for precise control over the deprotection sequence in late-stage nucleoside or pharmaceutical synthesis [2].
| Evidence Dimension | Protecting group stability under Lewis acidic conditions |
| Target Compound Data | N-9 Benzyl: Stable to strong Lewis acids and nucleophiles |
| Comparator Or Baseline | N-9 THP / Trityl: Labile under acidic conditions; Trityl causes steric hindrance |
| Quantified Difference | Near 100% retention of the benzyl group under conditions that completely cleave THP/trityl groups |
| Conditions | Presence of Lewis acids (e.g., BF3·OEt2) or strong nucleophiles |
Enables the use of harsh reagents for C-ring modifications without risking premature deprotection and subsequent side reactions.
The locked N-9 position and high solubility make this compound the ideal starting material for synthesizing 6-aryl and 6-alkyl purine derivatives via C-H activation or cross-coupling. These functionalized purines are heavily investigated as antimycobacterial agents and kinase inhibitors, where the benzyl group ensures high-yielding, regioselective library generation [1].
9-Benzyl-9H-purine is used as a stable intermediate in the synthesis of complex nucleoside analogs and radiopharmaceuticals (e.g., 18F-labeled 6-fluoro-9-benzylpurine for PET imaging). The benzyl group effectively protects the N-9 position during harsh fluorination or glycosylation steps, allowing for orthogonal deprotection late in the synthesis [2].
In materials science, the N-9 benzyl group enhances the photophysical properties (e.g., quantum yield) of functionalized purines compared to unprotected analogs. This makes 9-Benzyl-9H-purine a preferred scaffold for developing purine-based fluorescent probes, where solubility and electronic tuning are paramount [3].